molecular formula C12H13ClN2O B2412643 2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride CAS No. 52855-77-3

2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride

Cat. No.: B2412643
CAS No.: 52855-77-3
M. Wt: 236.7
InChI Key: JDRVXDHSRFAUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride is a chemical compound that features an imidazole ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride typically involves the reaction of 2-(1H-imidazol-2-yl)ethan-1-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or methylphenyl derivatives.

Scientific Research Applications

2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The methylphenyl group can enhance the compound’s binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)ethan-1-one
  • 1-(4-methylphenyl)ethan-1-one
  • 2-(1H-imidazol-2-yl)-1-phenylethan-1-one

Uniqueness

2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethan-1-one hydrochloride is unique due to the presence of both the imidazole ring and the methylphenyl group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-9-2-4-10(5-3-9)11(15)8-12-13-6-7-14-12;/h2-7H,8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRVXDHSRFAUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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